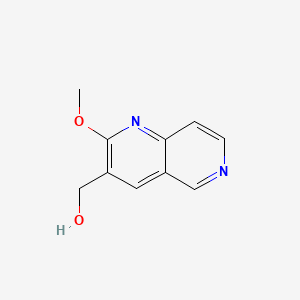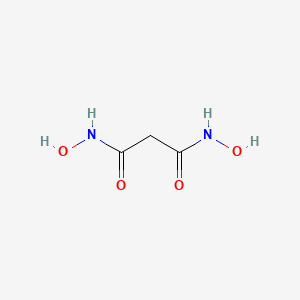
Malonohydroxamic
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dihydroxypropanediamide is an organic compound with the molecular formula C3H8N2O3 It is characterized by the presence of two hydroxyl groups attached to the nitrogen atoms of a propanediamide backbone
準備方法
Synthetic Routes and Reaction Conditions
N,N-dihydroxypropanediamide can be synthesized through several methods. One common approach involves the reaction of glyoxal with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N-dihydroxypropanediamide may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or distillation to remove impurities and obtain the final product in a pure form.
化学反応の分析
Types of Reactions
N,N-dihydroxypropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.
科学的研究の応用
N,N-dihydroxypropanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: N,N-dihydroxypropanediamide is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism by which N,N-dihydroxypropanediamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with nucleophiles or electrophiles, leading to various chemical transformations.
類似化合物との比較
Similar Compounds
N,N-dimethylpropanediamide: Similar in structure but with methyl groups instead of hydroxyl groups.
N,N-dihydroxyethanediamide: Contains an ethanediamide backbone instead of propanediamide.
N,N-dihydroxybutanediamide: Features a butanediamide backbone.
Uniqueness
N,N-dihydroxypropanediamide is unique due to the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
特性
CAS番号 |
1882-99-1 |
|---|---|
分子式 |
C3H6N2O4 |
分子量 |
134.09 g/mol |
IUPAC名 |
N,N'-dihydroxypropanediamide |
InChI |
InChI=1S/C3H6N2O4/c6-2(4-8)1-3(7)5-9/h8-9H,1H2,(H,4,6)(H,5,7) |
InChIキー |
PZFQKMJVRDKVMJ-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)NO)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




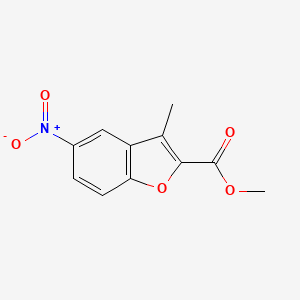
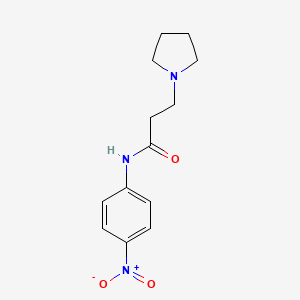
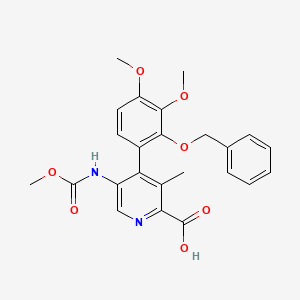
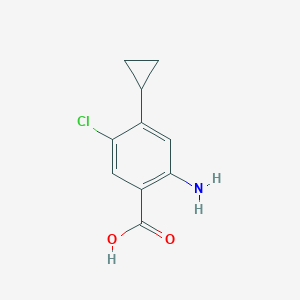
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)

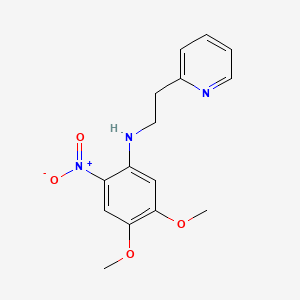
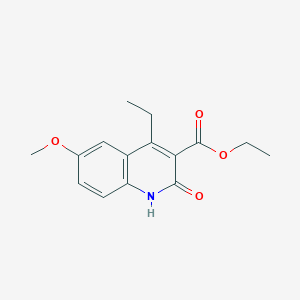
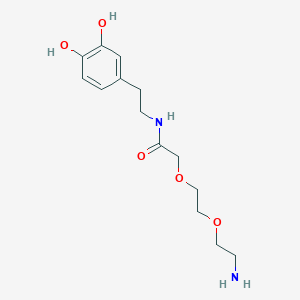
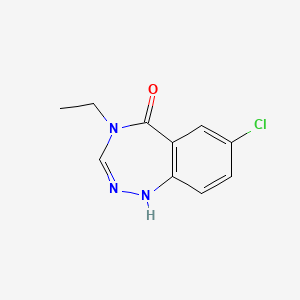
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
